N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11387761
InChI: InChI=1S/C16H17ClFN5O/c1-11-2-5-15(21-20-11)22-6-8-23(9-7-22)16(24)19-12-3-4-14(18)13(17)10-12/h2-5,10H,6-9H2,1H3,(H,19,24)
SMILES: CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
Molecular Formula: C16H17ClFN5O
Molecular Weight: 349.79 g/mol

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC11387761

Molecular Formula: C16H17ClFN5O

Molecular Weight: 349.79 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C16H17ClFN5O
Molecular Weight 349.79 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Standard InChI InChI=1S/C16H17ClFN5O/c1-11-2-5-15(21-20-11)22-6-8-23(9-7-22)16(24)19-12-3-4-14(18)13(17)10-12/h2-5,10H,6-9H2,1H3,(H,19,24)
Standard InChI Key SJMBPECAXHJTEL-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
Canonical SMILES CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl

Introduction

Structural and Nomenclatural Features

The compound’s IUPAC name, N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, reflects its intricate architecture. Key structural components include:

  • A piperazine ring serving as the central scaffold.

  • A carboxamide group (-CONH-) linking the piperazine to a 3-chloro-4-fluorophenyl substituent.

  • A 6-methylpyridazin-3-yl group attached to the piperazine’s opposite nitrogen.

Table 1: Molecular Identifiers

PropertyValue
Molecular FormulaC16H17ClFN5O\text{C}_{16}\text{H}_{17}\text{Cl}\text{F}\text{N}_5\text{O}
Molecular Weight349.79 g/mol
CAS NumberNot publicly disclosed
SMILES NotationCC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIKeySJMBPECAXHJTEL-UHFFFAOYSA-N

The presence of chloro and fluoro substituents on the phenyl ring enhances electronegativity, potentially influencing binding interactions in biological systems. The pyridazin moiety contributes aromaticity and hydrogen-bonding capabilities, while the methyl group at position 6 may modulate lipophilicity.

Synthesis and Physicochemical Properties

Synthetic Methodology

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide involves multi-step organic reactions, typically including:

  • Formation of the piperazine-carboxamide intermediate: Reaction of piperazine with a chloroformate derivative to introduce the carboxamide group.

  • Coupling with 3-chloro-4-fluoroaniline: Nucleophilic acyl substitution to attach the aryl substituent.

  • Introduction of the 6-methylpyridazin moiety: Metal-catalyzed cross-coupling or nucleophilic aromatic substitution.

While specific reaction conditions (e.g., catalysts, solvents) remain proprietary, analogous piperazine syntheses often employ reagents like EDCI/HOBt for amide bond formation and palladium catalysts for heteroaryl couplings .

Table 2: Key Physicochemical Parameters

PropertyValue/Description
SolubilityLikely moderate in polar aprotic solvents (DMF, DMSO)
LogP (Predicted)~2.8 (indicating moderate lipophilicity)
Melting PointNot reported
StabilityStable under inert atmospheric conditions

Biological Activity and Mechanistic Insights

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBiological Target
AripiprazoleQuinolinone scaffoldD2_2 partial agonist
OlanzapineThienobenzodiazepine core5-HT2A_{2A}/D2_2 antagonist
This CompoundPyridazin-piperazine hybridUndisclosed (preclinical)

Applications and Future Directions

Therapeutic Prospects

The compound’s unique structure positions it as a candidate for:

  • Antipsychotic drug development: Leveraging piperazine’s affinity for dopaminergic pathways.

  • Anti-inflammatory agents: Fluorinated aryl groups may inhibit COX-2 .

Challenges and Optimization

  • Synthetic complexity: Multi-step synthesis may hinder large-scale production.

  • SAR studies: Required to elucidate the role of the chloro-fluoro substitution pattern.

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